molecular formula C22H19N3O7 B2402156 (3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate CAS No. 1185067-60-0

(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate

Cat. No.: B2402156
CAS No.: 1185067-60-0
M. Wt: 437.408
InChI Key: URCYFAWIHNLBGH-UHFFFAOYSA-N
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Description

The compound “(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate” is a heterocyclic molecule featuring a fused pyrano[2,3-c]pyridine core substituted with a 1,2,4-oxadiazole ring and an acetate ester group. Key structural attributes include:

  • 1,2,4-Oxadiazole moiety: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioactivity in pharmaceuticals .
  • 2,4-Dimethoxyphenyl substituent: Electron-rich aromatic group with methoxy (-OCH₃) groups at the 2- and 4-positions, enhancing polarity and hydrogen-bonding capacity.
  • Methyl acetate group: Introduced via acetylation, improving lipophilicity and membrane permeability.

Molecular Formula: C₂₂H₁₈N₃O₇
Molecular Weight: 436.4 g/mol

Properties

IUPAC Name

[3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7/c1-11-19-16(13(9-23-11)10-30-12(2)26)8-17(22(27)31-19)21-24-20(25-32-21)15-6-5-14(28-3)7-18(15)29-4/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCYFAWIHNLBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C₁₉H₁₉N₃O₅
  • Molecular Weight : 357.37 g/mol

The structural complexity of this molecule suggests potential interactions with biological targets that can lead to various therapeutic effects.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. A study on related oxadiazole compounds demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. For instance, derivatives of oxadiazole have shown promising results against multiple cancer cell lines. A notable study highlighted that specific oxadiazole derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a multi-faceted approach to combating cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    • A series of synthesized 1,3,4-oxadiazole derivatives were tested for their antimicrobial activity using disc diffusion methods. The results indicated that compounds with electron-withdrawing groups at strategic positions exhibited enhanced antibacterial activity .
  • Anticancer Studies :
    • In a comparative study involving various oxadiazole derivatives, one compound demonstrated superior antiproliferative activity against the MCF-7 cell line with an IC₅₀ value of 0.48 µM. Flow cytometry analysis confirmed that these compounds induced apoptosis through increased caspase activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC₅₀ Values (µM)Mechanism of Action
AntibacterialBacillus cereusNot specifiedMembrane disruption
AnticancerMCF-70.48Apoptosis induction
AnticancerHCT1160.78Cell cycle arrest

Table 2: Structural Variants and Their Activities

Compound VariantStructure FeaturesActivity TypeObserved Effect
Oxadiazole Derivative AElectron-withdrawing groupsAntimicrobialEnhanced activity against Gram+
Oxadiazole Derivative BSubstituted at para positionAnticancerInduced apoptosis

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s 2,4-dimethoxyphenyl group may offer improved selectivity over in targeting enzymes or receptors sensitive to electron-rich motifs.
  • Solubility-Bioactivity Balance : The balance between polar (methoxy) and lipophilic (acetate) groups could optimize oral bioavailability.
  • Synthetic Scalability: The complexity of the fused pyrano-pyridine system may pose challenges in large-scale synthesis compared to simpler analogs like .

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